molecular formula C17H18FNO2 B4768433 N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide

N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide

Cat. No. B4768433
M. Wt: 287.33 g/mol
InChI Key: AOOSRIPGVOHNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide, also known as F13714, is a chemical compound that has gained attention in the scientific community due to its potential use in research. This compound is a selective antagonist of the 5-HT6 receptor, which is a subtype of serotonin receptor. The 5-HT6 receptor is involved in various physiological processes, including cognition, memory, and mood regulation. Therefore, F13714 has the potential to be used in the study of these processes.

Mechanism of Action

N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide acts as a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor. When serotonin binds to this receptor, it activates a signaling pathway that results in the release of various neurotransmitters, including dopamine and norepinephrine. N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide blocks the binding of serotonin to the 5-HT6 receptor, thereby inhibiting this signaling pathway.
Biochemical and Physiological Effects:
The blockade of the 5-HT6 receptor by N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide has been shown to have various biochemical and physiological effects. For example, N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide has been found to increase the release of acetylcholine in the hippocampus, which is a brain region involved in memory and learning. N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide has also been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is a brain region involved in executive function and decision-making.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide in lab experiments is its selectivity for the 5-HT6 receptor. This allows for more precise investigation of the role of this receptor in different physiological processes. However, one limitation of using N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide is its limited availability and high cost, which can make it difficult to conduct large-scale studies.

Future Directions

There are several future directions for the use of N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide in scientific research. One direction is the investigation of its potential use in the treatment of cognitive disorders, such as Alzheimer's disease. Another direction is the study of its effects on other physiological processes, such as mood regulation and appetite. Additionally, further research is needed to determine the long-term effects of N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide on the brain and body.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide has been used in various scientific studies to investigate the role of the 5-HT6 receptor in different physiological processes. For example, a study conducted on rats found that N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide improved cognitive function and memory retention. Another study found that N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide had anxiolytic effects in mice, suggesting its potential use in the treatment of anxiety disorders.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-11-8-12(2)10-15(9-11)19-17(20)13(3)21-16-6-4-14(18)5-7-16/h4-10,13H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOSRIPGVOHNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(C)OC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide
Reactant of Route 3
Reactant of Route 3
N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.